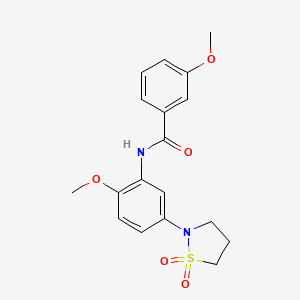

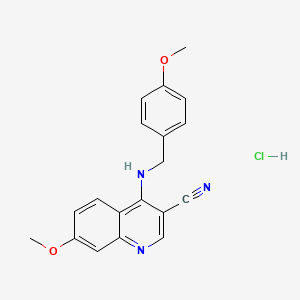

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the tetrahydroquinoline family, which has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Scientific Research Applications

Antitumor Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide and its derivatives have been a subject of research due to their potential in antitumor activity. Compounds similar to this structure, specifically tetrahydroquinoline derivatives bearing sulfonamide moiety, have shown promising results in in vitro antitumor activity. Certain compounds in this category were found to be more potent and efficacious than Doxorubicin, a reference drug, in inhibiting tumor growth (Alqasoumi et al., 2010). Additionally, a series of benzyl-substituted-4(3H)-quinazolinones, which share structural similarity, were synthesized and exhibited broad-spectrum antitumor activity with potency comparable to 5-FU, a positive control used in cancer treatment (Al-Suwaidan et al., 2016).

Synthetic Methodology and Chemical Transformations

The compound has also been studied in the context of synthetic methodologies and chemical transformations. Research into the autoxidative approach to tetrahydroisoquinolin-1-one and tetrahydro-β-carbolin-1-one involved the treatment of N-benzyl tetrahydroisoquinoline-1-carboxylate, presenting a method for synthesizing related structures (Bois-choussy et al., 2001). Furthermore, the formation of ω-(4-oxo-1,4-dihydropyridin-2-yl)alkanamides through the Beckmann rearrangement of spiro-fused cycloalkanone oximes has been reported, showcasing the compound's role in complex chemical processes (Savel'ev et al., 2016).

Molecular Characterization and Crystal Structure Analysis

The compound and its derivatives are also significant in molecular characterization and crystal structure analysis. The synthesis, molecular characterization, and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline highlights the importance of these compounds in crystallography and molecular structure determination (Pinilla et al., 2012). The study of the crystal structure of a related compound further emphasizes the relevance of these compounds in elucidating molecular and crystal structures (Vizcaya et al., 2012).

properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-2-3-9-20(24)22-18-11-12-19-17(14-18)10-13-21(25)23(19)15-16-7-5-4-6-8-16/h4-8,11-12,14H,2-3,9-10,13,15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVGYMBBFQMMPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)

![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)

![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)

![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)

![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2628794.png)